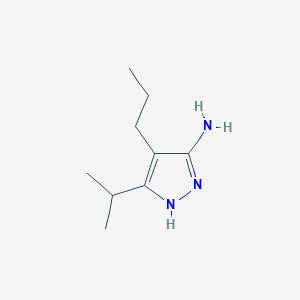
3-Isopropyl-4-propyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-propyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents like ethanol or water to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds, alkylating agents; reactions often conducted in polar solvents under mild to moderate temperatures.
Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted pyrazoles .
Scientific Research Applications
3-Isopropyl-4-propyl-1h-pyrazol-5-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
3-Aminopyrazole: Shares the pyrazole core structure but differs in the substitution pattern.
4-Aminopyrazole: Another pyrazole derivative with an amino group at a different position.
5-Aminopyrazole: Similar to 3-Isopropyl-4-propyl-1h-pyrazol-5-amine but lacks the isopropyl and propyl substituents
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and propyl groups enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-propan-2-yl-4-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-7-8(6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |
InChI Key |
GYLOHCLACAAGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
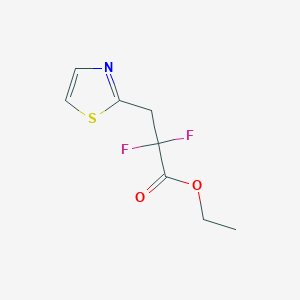

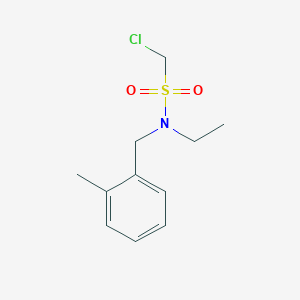
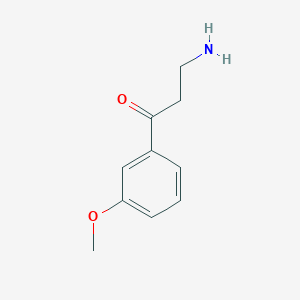
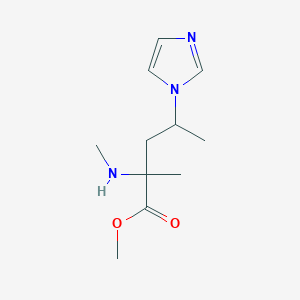
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)
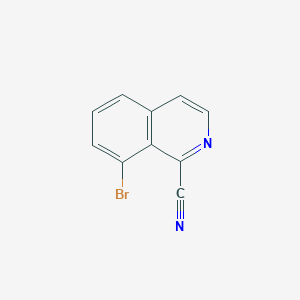
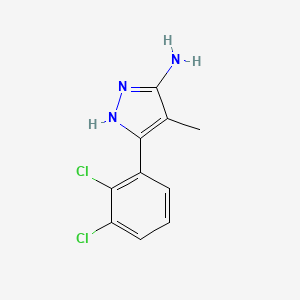
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)

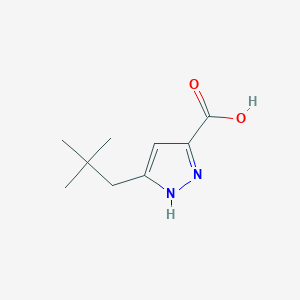
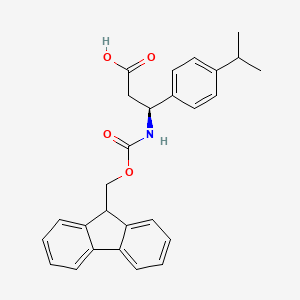
![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
